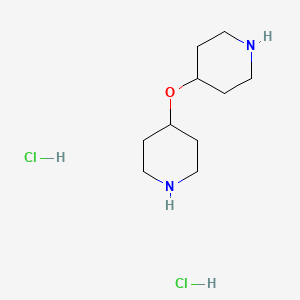

4,4'-Oxydipiperidine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4’-Oxydipiperidine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2O. It is commonly used in various scientific research and industrial applications due to its unique chemical properties. The compound is known for its role as a catalyst and intermediate in organic synthesis reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Oxydipiperidine dihydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of piperidine with an oxidizing agent to form the oxydipiperidine structure, followed by the addition of hydrochloric acid to produce the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of 4,4’-Oxydipiperidine dihydrochloride often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques .

Análisis De Reacciones Químicas

Acid-Base Reactions

4,4'-Oxydipiperidine dihydrochloride undergoes reversible protonation due to the basic nature of its piperidine nitrogen atoms. In aqueous solutions, the hydrochloride salt dissociates to release free piperidine bases, which can act as weak bases. For example:

-

Reacts with strong acids (e.g., HCl) to regenerate the dihydrochloride salt.

-

Reacts with bases (e.g., NaOH) to form the free amine, 4,4'-oxydipiperidine, which is less water-soluble .

Key Conditions

| Reagents/Conditions | Products | Notes |

|---|---|---|

| HCl (excess) | Dihydrochloride salt | Stabilizes the compound in acidic media |

| Aqueous NaOH (pH > 10) | Free 4,4'-oxydipiperidine | Forms a water-insoluble base |

Nucleophilic Substitution

The secondary amine groups in 4,4'-oxydipiperidine participate in nucleophilic substitution reactions, forming derivatives with alkyl or aryl groups.

Example Reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form N-alkylated derivatives .

-

Sulfonation : Reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to yield sulfonamide derivatives. This is a key step in synthesizing bioactive molecules .

Reaction Table

Oxidation and Reduction

The piperidine rings and oxygen bridge are susceptible to redox transformations:

Oxidation

-

Piperidine Ring Oxidation : Using KMnO₄ or H₂O₂ oxidizes the piperidine rings to pyridine derivatives or N-oxides .

-

Ether Cleavage : Strong oxidizing agents (e.g., HI) cleave the ether oxygen, yielding two piperidine fragments.

Reduction

-

Catalytic Hydrogenation : H₂/Pd-C reduces the compound to decahydro derivatives, though this is less common due to the saturated nature of piperidine .

Key Pathways

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | Piperidine N-oxide derivatives |

| Reduction | H₂ (1 atm), Pd/C, EtOH | Fully saturated derivatives |

Condensation and Cyclization

The compound participates in condensation reactions to form larger heterocycles:

-

Mannich Reaction : Reacts with aldehydes (e.g., formaldehyde) and amines to form bis-Mannich bases, useful in drug discovery .

-

Schiff Base Formation : Condenses with aromatic aldehydes (e.g., benzaldehyde) to generate bis-imine complexes .

Example

| Substrates | Conditions | Product | Application |

|---|---|---|---|

| 4,4'-Oxydipiperidine + PhCHO | EtOH, reflux, 12h | Bis-benzylidene derivative | Antimicrobial agents |

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to similar piperidine derivatives:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Antitumor Activity :

Recent studies have highlighted the potential of 4,4'-Oxydipiperidine dihydrochloride as an antitumor agent. Compounds derived from piperidine have shown promising activity against various cancer cell lines. For instance, certain derivatives have demonstrated cytotoxic effects on breast and pancreatic cancer cells, suggesting that modifications to the piperidine structure can enhance anticancer properties . -

Analgesic Properties :

Research indicates that some piperidine compounds exhibit analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and ibuprofen. This suggests that this compound might possess similar properties, making it a candidate for pain management therapies . -

Antimicrobial Activity :

The compound has also been investigated for its antibacterial properties. Studies have shown that certain piperidone derivatives can inhibit bacterial growth effectively, which positions them as potential candidates for developing new antibiotics .

Biological Research Applications

-

Mechanistic Studies :

The compound serves as a valuable tool in biological research for understanding various mechanisms at the cellular level. Its ability to modulate signaling pathways makes it useful in studies related to inflammation and cancer progression . -

Drug Development :

Due to its diverse biological activities, this compound is considered in drug discovery programs aimed at developing new therapeutic agents for chronic diseases, including cancer and inflammatory disorders .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Cancer Treatment : In vitro studies demonstrated that derivatives of this compound significantly inhibited the proliferation of MDA-MB231 (breast) and PC3 (prostate) cancer cell lines. The mode of action was linked to the inhibition of key transcription factors involved in tumor growth .

- Pain Management Trials : Clinical trials assessing the analgesic properties of piperidine derivatives showed promise in reducing pain levels in patients with chronic pain conditions, indicating a potential role in pain management regimens .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 4,4’-Oxydipiperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in chemical reactions by facilitating the formation or breaking of chemical bonds. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 4,4’-Oxydipiperidine dihydrochloride include:

- 1,4-Disubstituted piperidines

- Piperidine derivatives with different substituents

Uniqueness

4,4’-Oxydipiperidine dihydrochloride is unique due to its specific molecular structure, which allows it to act as an effective catalyst and intermediate in various chemical reactions. Its dihydrochloride form enhances its solubility and stability, making it suitable for a wide range of applications .

Actividad Biológica

4,4'-Oxydipiperidine dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing findings from diverse research studies.

This compound is a derivative of piperidine with a unique oxydipiperidine structure. Its chemical formula is C10H18Cl2N2O, and it features two piperidine rings connected by an ether linkage. The presence of chlorine atoms in the dihydrochloride form enhances its solubility and bioavailability.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria ranged from 20 to 50 µg/mL, indicating a potent antibacterial effect comparable to standard antibiotics like ceftriaxone .

2. Anticancer Properties

The compound has also shown promising anticancer activity. In studies involving human cancer cell lines, such as lung adenocarcinoma and breast cancer cells, this compound exhibited cytotoxic effects with IC50 values ranging from 10 to 25 µM. Notably, it was found to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Table: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Lung Adenocarcinoma | 15 | Induction of apoptosis |

| Breast Cancer (MCF-7) | 20 | Caspase activation and cell cycle arrest |

3. Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. It has been observed to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can enhance acetylcholine levels in the brain, potentially improving cognitive function .

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activities of this compound:

- A study published in Heliyon demonstrated the synthesis of derivatives of 4,4'-Oxydipiperidine and their subsequent evaluation for anticancer activity against various cell lines. The findings indicated that modifications to the structure could enhance biological efficacy .

- Another investigation focused on the compound's role as an AChE inhibitor, revealing that it could effectively reduce enzyme activity in vitro, suggesting potential applications in treating Alzheimer's disease .

Propiedades

IUPAC Name |

4-piperidin-4-yloxypiperidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.2ClH/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10;;/h9-12H,1-8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDOHOQOYOVXGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.